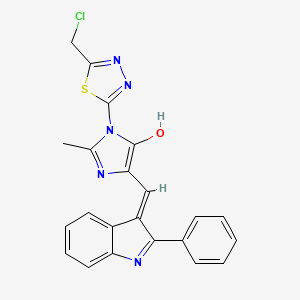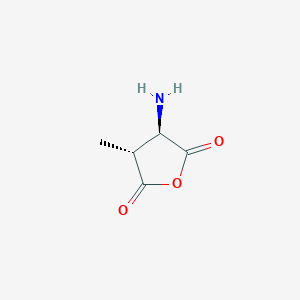
RHAMNOLIPIDBIOSURFACTANT
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rhamnolipid biosurfactants are surface-active compounds belonging to the class of glycolipid biosurfactants. They are primarily produced by the bacterium Pseudomonas aeruginosa. These compounds are known for their non-toxicity, high biodegradability, and ability to reduce surface and interfacial tensions. Due to these properties, rhamnolipid biosurfactants have gained attention in various sectors, including food, healthcare, pharmaceuticals, and petrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Rhamnolipid biosurfactants are typically synthesized by microbial fermentation using Pseudomonas aeruginosa. The production process involves the cultivation of the bacterium in a suitable growth medium containing carbon sources such as glucose or glycerol. The fermentation conditions, including temperature, pH, and aeration, are optimized to maximize rhamnolipid production .
Industrial Production Methods: Industrial production of rhamnolipid biosurfactants involves large-scale fermentation processes. The production can be carried out in batch, fed-batch, or continuous modes. The choice of mode depends on the desired yield and productivity. After fermentation, the rhamnolipids are extracted and purified using techniques such as solvent extraction, precipitation, and chromatography .
Chemical Reactions Analysis
Types of Reactions: Rhamnolipid biosurfactants undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the rhamnolipid molecules.
Common Reagents and Conditions:
Oxidation: Rhamnolipids can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of functional groups in the rhamnolipid molecules with other groups using reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of rhamnolipids can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Rhamnolipid biosurfactants have a wide range of scientific research applications:
Chemistry: They are used as emulsifying agents, dispersants, and wetting agents in various chemical processes.
Biology: Rhamnolipids exhibit antimicrobial properties and are used in the development of antimicrobial agents and biofilms.
Medicine: They have potential therapeutic applications, including anticancer and immunomodulatory effects.
Mechanism of Action
The mechanism of action of rhamnolipid biosurfactants involves their interaction with cell membranes. Rhamnolipids reduce the surface tension of cell membranes, leading to increased permeability and disruption of membrane integrity. This results in the leakage of cellular contents and eventual cell death. In cancer cells, rhamnolipids induce apoptosis by activating specific signaling pathways and regulating the expression of genes involved in cell cycle control .
Comparison with Similar Compounds
- Sophorolipids
- Trehalolipids
- Mannosylerythritol lipids
- Cellobiose lipids
Rhamnolipid biosurfactants stand out due to their versatile applications and eco-friendly properties, making them a valuable asset in various scientific and industrial fields.
Properties
CAS No. |
147858-26-2 |
|---|---|
Molecular Formula |
C9H7FN2 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Sodium;3-[[2-acetamido-4-[[4-[3-[[4-[3-acetamido-4-[(4,8-disulfonaphthalen-2-yl)diazenyl]anilino]-6-fluoro-1,3,5-triazin-2-yl]amino]propylamino]-6-fluoro-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]naphthalene-1,5-disulfonic acid](/img/structure/B1174625.png)
